ethyl 2-[2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamido]-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
The compound is an organic ligand and possesses strong coordination ability. It displays diverse coordination modes due to the presence of N, O coordination atoms . It’s an important heterocyclic compound that exhibits boundaryless biological activities .
Synthesis Analysis
The synthesis of a new series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized and evaluated for enzyme inhibition study along with cytotoxic behavior . Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate was converted to corresponding acid hydrazide by hydrazine hydrate in ethanol . The reflux of acid hydrazide with carbon disulfide resulted in 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol .Molecular Structure Analysis
The molecular structure of the compound is complex, with multiple rings and functional groups. The thiazole ring is an important part of the structure, contributing to its biological activity . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The targeted bi-heterocyclic compounds were synthesized by stirring nucleophilic 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol with different acetamides electrophiles (one after another), in DMF using LiH as base and activator .Physical and Chemical Properties Analysis
The compound has a melting point of 200–202 °C . Its IR (KBr) cm −1: 1688 (C=O ester), 2953 (C–H), 1517 (C=C), 1612 (C=N), 3250 (OH); 1 H NMR (DMSO, δ ppm): δ=4.25 (q, 2H, CH 2), 1.25 (t, 3H, CH 3), 7.42 (s, 1H, Thiazole), 7.20 (m, 4H, Ar), 9.48 (s, 1H, H–C=N); 13C NMR (CDCl3, d ppm): 167.1 (C5), 163.8 (C12), 161.9 (C7), 157.3 (C18), 142.4 (C2), 131.5 (C14), 131.5 (C15), 127.7 (C13), 121.2 (C1), 117.8 (C16), 117.8 (C17), 61.6 (C10), 14.2 (C11); elemental analysis: C 13 H 12 N 2 O 3 S, calculated: C 56.458%, H 4.343%, N 11.58%; found C 56.45%, H 4.33%, N 11.56% .Scientific Research Applications
Synthesis and Chemical Transformations
Chemical Synthesis and Transformations : A study by Žugelj et al. (2009) highlighted the transformations of dimethyl acetone-1,3-dicarboxylate into various derivatives, including the synthesis of (4-oxo-4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates. This process involves the transformation of methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate into more complex structures, demonstrating the compound's versatility in chemical synthesis (Žugelj et al., 2009).
Complex Compound Synthesis : Mohamed (2021) elaborated on the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives. This synthesis involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives, showcasing the compound's utility in creating complex molecular structures with potential applications in various fields of research (Mohamed, 2021).
Applications in Material Science
- Novel Derivative Synthesis : Research by Nikpour and Motamedi (2015) demonstrated the synthesis of new derivatives such as 1,3-Dimethyl[1,2,4]Triazolo[3,4-b][1,3,4]-Thiadiazol-1-Ium and 7H-[1,2,4]Triazolo[4,3-b][1,2,4]Triazol-1-Ium salts. This study indicates the compound's potential in generating novel materials with unique properties, which could be significant for material science and engineering (Nikpour & Motamedi, 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 2-[[2-[[5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O3S3/c1-5-27-16(26)14-9(2)10(3)30-15(14)21-13(25)8-29-18-23-22-12(24(18)4)6-11-7-28-17(19)20-11/h7H,5-6,8H2,1-4H3,(H2,19,20)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFIEJOKAGSTPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=C(N2C)CC3=CSC(=N3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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